![molecular formula C18H21N3O6 B13765280 Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate is a complex organic compound characterized by its unique deuterium substitutions. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its different nuclear properties compared to hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves multiple steps, starting with the preparation of the deuterated intermediates. The key steps include:
Deuteration of Precursors: The starting materials are subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterated solvents and catalysts under controlled conditions.
Formation of the Pyrimidine Ring: The deuterated intermediates are then reacted to form the pyrimidine ring structure. This involves cyclization reactions under acidic or basic conditions.
Functional Group Modifications: The final steps involve the introduction of functional groups such as the phenylmethoxycarbonylamino and methyl ester groups. These steps typically require specific reagents and catalysts to achieve the desired substitutions and esterifications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of deuterated reagents, and implementing purification techniques such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.
Industry: Utilized in the development of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s behavior in chemical and biological systems due to the isotope effect, which can influence reaction rates and metabolic stability. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-methylpyrimidine-4-carboxylate: Similar structure but without the trideuteriomethyl group.
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(methoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate: Similar structure but with a methoxycarbonylamino group instead of phenylmethoxycarbonylamino.
Uniqueness
The uniqueness of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate lies in its specific deuterium substitutions, which can provide distinct advantages in research and industrial applications. The presence of deuterium can enhance the compound’s stability, alter its metabolic pathways, and provide valuable insights into reaction mechanisms and isotope effects.
Propiedades
Fórmula molecular |
C18H21N3O6 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)/i1D3,2D3,3D3 |
Clave InChI |
SNDXNBICJATRDW-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=NC(=C(C(=O)N1C([2H])([2H])[2H])O)C(=O)OC)(C([2H])([2H])[2H])NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


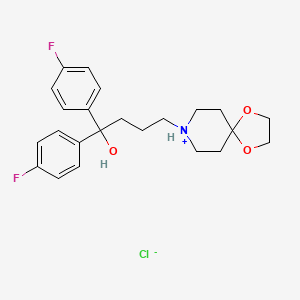

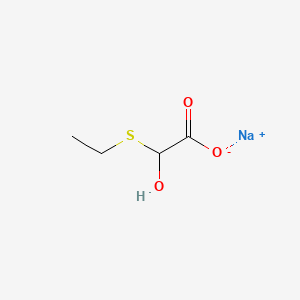
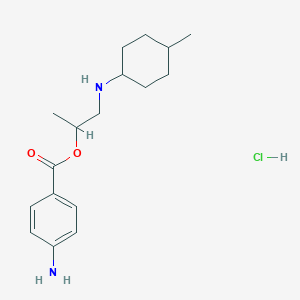
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
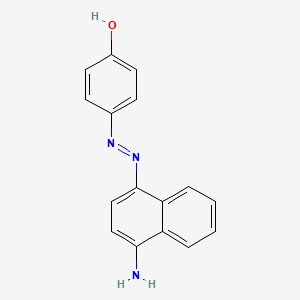
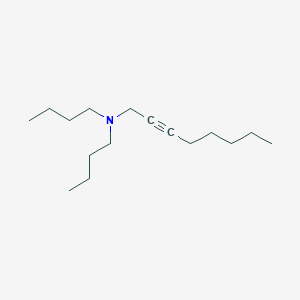

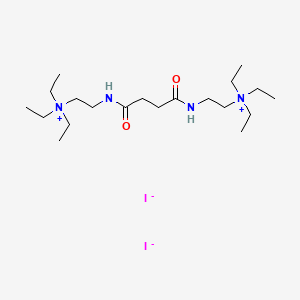
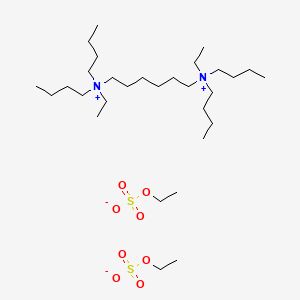
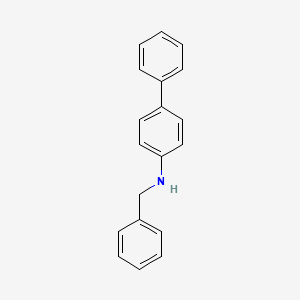
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
